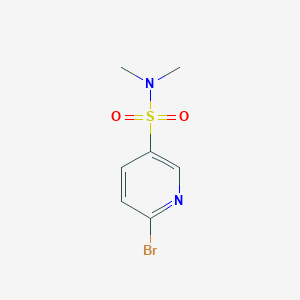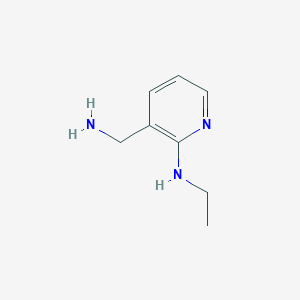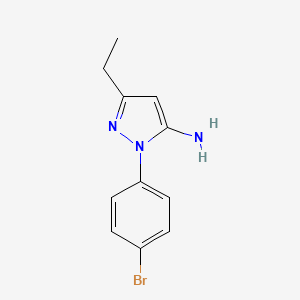![molecular formula C7H6BrN3 B3033919 3-溴-6-甲基吡唑并[1,5-a]嘧啶 CAS No. 1263060-64-5](/img/structure/B3033919.png)
3-溴-6-甲基吡唑并[1,5-a]嘧啶
描述
3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine (3-Br-6-Me-PzP) is an important class of heterocyclic compounds that has been studied extensively due to its broad range of applications in organic synthesis, medicinal chemistry, and biochemistry. This compound has been used in a variety of contexts, including as a starting material for the synthesis of other heterocycles, as a reagent in organic synthesis, and as a potential drug molecule. In
科学研究应用
抑制剂合成
3-溴-6-甲基吡唑并[1,5-a]嘧啶衍生物已被探索用作生化反应中的抑制剂。例如,它们已合成并筛选为体外环磷酸腺苷 (cAMP) 磷酸二酯酶抑制剂,表明在生化酶抑制研究中具有潜在应用 (Novinson 等人,1975 年)。
有机合成和化学反应性
该化合物是有机合成中的有价值的中间体,促进了吡唑并[1,5-a]嘧啶骨架的功能化。它已被用于制定各种结构复杂化合物的合成策略,例如 7-氨基-3-芳基吡唑并[1,5-a]嘧啶 (Catalano 等人,2015 年)。
抗微生物和抗锥虫病特性
发现一些 3-溴-6-甲基吡唑并[1,5-a]嘧啶的衍生物具有抗微生物特性。这包括一系列含有 1,2,3-三唑部分的合成化合物,突出了其在开发新型抗微生物剂中的潜力 (Abdelriheem 等人,2017 年)。
杀菌活性
结构上类似于 3-溴-6-甲基吡唑并[1,5-a]嘧啶的吡唑并[1,5-a]嘧啶衍生物已合成作为全身性杀菌剂的类似物。该研究表明此类化合物在农业中用于控制真菌病的潜在用途 (Huppatz,1985 年)。
化学合成中的催化
该化合物在催化方法的开发中发挥了作用。例如,它已被用于钯催化的合成中,展示了其在促进复杂化学反应方面的效用 (Majo 等人,2003 年)。
X 射线晶体学研究
该化合物的衍生物一直是 X 射线晶体学研究的对象,以了解它们的分子结构。这项研究提供了对吡唑并[1,5-a]嘧啶衍生物结构特征的见解,这在材料科学领域很有价值 (Frizzo 等人,2009 年)。
作用机制
Target of Action
Related compounds such as pyrazolo[3,4-d]pyrimidines have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
It’s plausible that it may interact with its targets in a similar manner to related compounds, potentially inhibiting enzymatic activity and affecting cell cycle progression .
Biochemical Pathways
If it does indeed target cdk2 like its related compounds, it could impact cell cycle regulation pathways .
Result of Action
If it behaves similarly to related compounds, it could potentially inhibit cell cycle progression and exhibit cytotoxic activities .
生化分析
Biochemical Properties
3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are essential for regulating cellular signaling pathways. The interaction of 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine can affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Furthermore, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, it may act as a competitive inhibitor for certain kinases, preventing substrate binding and subsequent phosphorylation events. Additionally, 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light or extreme temperatures can lead to degradation and loss of activity. Long-term studies have shown that 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine can have sustained effects on cellular function, with some effects becoming more pronounced over time. For instance, chronic exposure to this compound can lead to cumulative changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. It is important to carefully titrate the dosage to achieve the desired effects while minimizing adverse outcomes .
Metabolic Pathways
3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity. Additionally, 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine can influence metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways .
Transport and Distribution
Within cells and tissues, 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For example, 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine may be actively transported into the nucleus, where it can exert its effects on gene expression. The distribution of this compound can also be influenced by its lipophilicity and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can impact transcriptional regulation and chromatin remodeling .
属性
IUPAC Name |
3-bromo-6-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-9-7-6(8)3-10-11(7)4-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBYARMSVILOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)Br)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263060-64-5 | |
| Record name | 3-bromo-6-methylpyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid](/img/structure/B3033839.png)
![4-[(3aS,4R,9bR)-6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B3033842.png)


![(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B3033850.png)






